molecular formula C11H17N3O2 B153463 tert-butyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate CAS No. 230301-11-8

tert-butyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate

Cat. No. B153463
CAS RN: 230301-11-8
M. Wt: 223.27 g/mol
InChI Key: BHYPERDTLBCHAE-UHFFFAOYSA-N
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Description

Comparative Study of Synthesis Media

The synthesis of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles demonstrates the influence of reaction media on regioselectivity. Using [BMIM][BF4] and pyridine yields a mixture of regioisomers, while employing NaOH in EtOH results in high regioselectivity for 5-trifluoromethyl-1-tert-butyl-1H-pyrazoles. This highlights the importance of carefully selecting reaction conditions for desired outcomes .

Molecular Conformation Analysis

The conformational analysis of tert-butyl 2-methoxy-5,6-dihydro-2H-pyran-6-carboxylates based on NMR spectra reveals that different isomers can exhibit distinct conformational equilibria. This study provides insights into the structural behavior of tert-butyl substituted compounds, which could be relevant for understanding the tert-butyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate .

Convertible Reagent in Ugi Reaction

Tert-butyl amides derived from Ugi reactions involving tert-butyl isocyanide can undergo cyclization under microwave irradiation to form dihydropyrazolo[1,5-a]pyrazine-4,7-diones. This showcases the versatility of tert-butyl isocyanide as a convertible reagent, which could potentially be applied to the synthesis of related tert-butyl pyrazolopyridine derivatives .

Hydrogen-Bonded Structures

The study of hydrogen-bonded chains in tert-butyl-substituted pyrazolopyridine derivatives reveals that minor changes in substituents can significantly alter hydrogen-bonded structures. This information is crucial for understanding the molecular interactions and stability of tert-butyl pyrazolopyridine carboxylates .

Crystal Structure of Tert-butyl Pyrrolidine Carboxylate

The crystal structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate provides a basis for understanding the structural properties of tert-butyl substituted heterocycles. The observed intermolecular hydrogen bonds could influence the reactivity and stability of similar tert-butyl pyrazolopyridine carboxylates .

Synthesis of Nitro-substituted Pyrazolotriazines

The synthesis of 3-tert-butyl-7,8-nitro(dinitro)pyrazolo[5,1-c][1,2,4]triazin-4(6H)-ones involves nitration and diazotization steps. The structural characterization of these compounds could inform the synthesis and analysis of tert-butyl pyrazolopyridine carboxylates, particularly regarding electrophilic substitution reactions .

Organocatalyzed Synthesis

The organocatalyzed synthesis of tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate demonstrates the utility of bifunctional noncovalent organocatalysts. This methodology could be relevant for the synthesis of tert-butyl pyrazolopyridine carboxylates with similar structural motifs .

Schiff Base Compounds and DFT Analyses

The synthesis and characterization of Schiff base compounds derived from tert-butyl substituted thienopyridines, along with DFT analyses, provide insights into the electronic structure and intramolecular hydrogen bonding. These findings could be extrapolated to the study of tert-butyl pyrazolopyridine carboxylates .

Hydrogen-Bonded Dimers and Chains

The crystallographic analysis of tert-butyl-substituted indenopyrazolopyridinones reveals the formation of hydrogen-bonded dimers and chains. This structural information is valuable for predicting the solid-state behavior of tert-butyl pyrazolopyridine carboxylates .

X-ray Studies of Tert-butyl Piperidine Carboxylates

X-ray studies of tert-butyl-substituted piperidine carboxylates show the presence of strong O-H...O=C hydrogen bonds, leading to infinite chains in the crystal structure. This structural characteristic could be relevant for tert-butyl pyrazolopyridine carboxylates, influencing their crystalline properties .

Scientific Research Applications

Synthesis of Spiropiperidine Lactam Acetyl-CoA Carboxylase Inhibitors

Huard et al. (2012) explored the synthesis of acetyl-CoA carboxylase inhibitors using a tert-butyl pyrazolospirolactam core. This was synthesized from ethyl 3-amino-1H-pyrazole-4-carboxylate in a 10-step synthesis, highlighting the compound's potential in developing novel ACC inhibitors (Huard et al., 2012).

Synthesis of Pyridyl Substituted Pyrazolo[4,3-c]pyridines as Potential Protein Kinase Inhibitors

Vilkauskaitė et al. (2013) described a synthetic route towards 3-(2-pyridyl)-6-(hetero)aryl-1H-pyrazolo[4,3-c]pyridines. The process involved a microwave-assisted multi-component reaction, indicating the role of such compounds in inhibiting protein kinases (Vilkauskaitė et al., 2013).

Diazotization and Formylation of Pyrazolo[5,1-c][1,2,4]triazin-4(6H)-ones

Mironovich and Shcherbinin (2014) synthesized tert-butyl derivatives through diazotization and formylation, providing insights into the reactivity of amino groups in such compounds. This research contributes to understanding the chemical properties and potential applications of tert-butyl pyrazolo derivatives (Mironovich & Shcherbinin, 2014).

Comparative Study of Regioselectivity in Synthesis

Martins et al. (2012) conducted a study on the synthesis of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles, exploring the regioselectivity and reaction media. This research highlights the synthesis versatility of tert-butyl pyrazoles in different chemical environments (Martins et al., 2012).

Hydrogen-Bonded Chains in Pyrazolo[3,4-b]pyridine Derivatives

Trilleras et al. (2008) studied hydrogen-bonded chains in tert-butyl pyrazolo[3,4-b]pyridine derivatives, observing significant differences in hydrogen-bonded structures. This research is crucial in understanding the molecular interactions and potential applications in crystallography (Trilleras et al., 2008).

Mechanism of Action

Target of Action

The primary target of this compound is Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .

Mode of Action

The compound interacts with its targets, the TRKs, by inhibiting their activities . TRKs are composed of an extracellular domain, which combines with endogenous ligands, an intercellular domain, and a transmembrane domain . Once activated, the intramembrane kinase domain is phosphorylated, triggering downstream signal transduction pathways . This compound inhibits these activities, thereby potentially preventing the proliferation and differentiation of cells that could lead to cancer .

Biochemical Pathways

The affected pathways include the Ras/Erk, PLC-γ, and PI3K/Akt pathways . These pathways are associated with the proliferation, differentiation, and survival of cells . By inhibiting TRKs, this compound can disrupt these pathways, potentially preventing the development and progression of cancer .

Pharmacokinetics

It also showed low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 , which could impact its bioavailability and metabolism.

Result of Action

The compound’s action results in the inhibition of TRKs, which can prevent the continuous activation and overexpression of these kinases that can lead to cancer . For instance, compound C03 showed acceptable activity with an IC50 value of 56 nM and it inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM .

Safety and Hazards

The compound “tert-butyl 6,7-dihydro-1H-pyrazolo [4,3-c]pyridine-5 (4H)-carboxylate” is harmful by inhalation, in contact with skin, and if swallowed .

properties

IUPAC Name

tert-butyl 1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-5-4-9-8(7-14)6-12-13-9/h6H,4-5,7H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHYPERDTLBCHAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00945720
Record name tert-Butyl 2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00945720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate

CAS RN

924869-27-2, 230301-11-8
Record name 1,1-Dimethylethyl 2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=924869-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-BOC-1,4,6,7-TETRAHYDROPYRAZOLO[4,3-C]PYRIDINE
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Record name 2,4,6,7-Tetrahydro-5H-pyrazolo[4,3-c]pyridine, N5-BOC protected
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 3-dimethylaminomethylene-4-oxo-piperidine-1-carboxylic acid tert-butyl ester (2.55 g, 10 mmol) in methanol (50 mL) was added hydrazine hydrate (0.61 mL, 1.25 equiv). The solution was heated to reflux, immediately allowed to cool to room temperature, and concentrated to give 1.4 g (63%) which was used without purification. Mass spec.: 224.11 (MH)+.
Quantity
0.61 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of tert-butyl-3-[(dimethylamino)methylene]-4-oxopiperidine-1-carboxylate (63.6 g, 250 mmol) in EtOH (200 mL) is added hydrazine (9.6 mL, 305 mmol) and the mixture is heated at reflux for 2 hr. Solvent is evaporated in vacuo and residue is purified by flash column with 5% MeOH in DCM to give the title compound as a white solid. MS (M+1): 224.1.
Quantity
63.6 g
Type
reactant
Reaction Step One
Quantity
9.6 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

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